molecular formula C9H15NO2 B14721936 N-Cyclohexyl-2-oxopropanamide CAS No. 5525-85-9

N-Cyclohexyl-2-oxopropanamide

Cat. No.: B14721936
CAS No.: 5525-85-9
M. Wt: 169.22 g/mol
InChI Key: VGPBVFQLUQYKIE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-oxopropanamide is a chemical compound of interest in organic and medicinal chemistry research. It features an oxopropanamide moiety linked to a cyclohexyl group, a structure that aligns with the valuable class of nitrogen-containing heterocycles. Nitrogen-containing heterocycles are recognized as pivotal scaffolds in current drug design due to their ability to mimic various endogenous metabolites and natural products . This makes them versatile intermediates in developing pharmaceuticals. Compounds with similar N-substituted 2-oxoacetamide structures have been identified and synthesized for research purposes, often characterized by techniques such as X-ray crystallography to confirm their molecular arrangement, which can include specific torsion angles between carbonyl groups and a chair conformation for the cyclohexane ring . The primary research value of such molecules lies in their role as precursors or building blocks for the synthesis of more complex heterocyclic compounds. Their structural features make them relevant for exploration in various fields, including use as corrosion inhibitors, polymers, and agrochemicals . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5525-85-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-cyclohexyl-2-oxopropanamide

InChI

InChI=1S/C9H15NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,12)

InChI Key

VGPBVFQLUQYKIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of N Cyclohexyl 2 Oxopropanamide

Direct Synthesis Routes from Precursors

Direct synthesis routes to N-Cyclohexyl-2-oxopropanamide typically involve the formation of an amide bond between a cyclohexylamine-based precursor and a pyruvic acid derivative.

Cyclohexylamine-Based Condensation Pathways

The formation of the N-cyclohexyl amide bond is a fundamental step in the synthesis of the target molecule. This is typically achieved through a condensation reaction where cyclohexylamine (B46788) acts as the nucleophile, attacking an activated carboxylic acid derivative. A general example of this is the synthesis of N-cyclohexyl cyanoacetamide, which is prepared by the direct condensation of cyclohexylamine and ethyl cyanoacetate (B8463686) upon heating. acs.org This reaction proceeds by the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol (B145695) to form the stable amide.

Similarly, other N-cyclohexyl amides can be prepared from their corresponding carboxylic acids. For instance, N-Cyclohexyl-2-phenylpropenamide is synthesized from atropic acid and cyclohexylamine, using reagents like iso-butyl chloroformate and N-methylmorpholine to activate the carboxylic acid before the addition of the amine. This method highlights a common strategy for facilitating amide bond formation under milder conditions.

Pyruvic Acid and Derivatives in Amide Formation

Pyruvic acid, as the simplest α-keto acid, is the key precursor for the "2-oxopropanamide" moiety of the target molecule. The direct amidation of pyruvic acid with cyclohexylamine is the most straightforward conceptual route. In this reaction, the carboxylic acid group of pyruvic acid would be condensed with cyclohexylamine. To facilitate this transformation, the pyruvic acid is often activated first. Standard peptide coupling reagents or conversion to a more reactive derivative, such as an acyl chloride or ester, can be employed to increase the electrophilicity of the carboxyl carbon, thereby promoting the nucleophilic attack by cyclohexylamine to form the desired amide bond.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer advanced, efficient, and often more environmentally friendly alternatives to classical synthetic routes. These approaches can provide higher yields and selectivity under milder conditions.

Copper-Catalyzed Oxidation Strategies

Copper-catalyzed reactions represent a powerful and cost-effective method for synthesizing α-ketoamides. chemrxiv.org A prominent strategy is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of an amine with an α-carbonyl aldehyde. organic-chemistry.orgnih.gov In a reaction analogous to what would be required for this compound, various amines can be coupled with α-carbonyl aldehydes using a copper catalyst, with air or molecular oxygen serving as a green and practical oxidant. organic-chemistry.orgacs.org Mechanistic studies suggest that the carbonyl group of the aldehyde acts as a directing group, facilitating the process. nih.govacs.org The proposed mechanism often involves the formation of a hemiaminal intermediate from the amine and aldehyde, which is then oxidized by a copper(II)-peroxo complex to yield the final α-ketoamide. organic-chemistry.org

Another innovative copper-catalyzed approach involves a multicomponent reaction between terminal alkynes, secondary amines, water, and dioxygen. nih.govrsc.orgscispace.com This tandem process involves the hydroamination of the alkyne, followed by hydration and subsequent oxidation, with water and O₂ acting as the oxygen sources for the amide and ketone functionalities, respectively. nih.govrsc.org Such methods provide a direct route to α-ketoamides from simple starting materials at room temperature, often without the need for ligands or additives. nih.govrsc.org

Catalyst-Free Three-Component Reaction Methodologies

Three-component reactions (TCRs) are highly efficient, one-pot processes that combine three different starting materials to form a complex product, adhering to the principles of green chemistry. acs.org While a specific catalyst-free TCR for this compound is not prominently documented, the Ugi four-component reaction (Ugi-4CR) provides a template for how such a synthesis could be designed. The Ugi reaction typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org A potential pathway to the target compound could involve cyclohexyl isocyanide, formaldehyde (B43269) (or another aldehyde), and pyruvic acid in a pseudo-three-component setup.

The development of catalyst-free methodologies is a growing area of interest. nih.govnih.gov These reactions often proceed under mild conditions and can be highly efficient, sometimes requiring only the mixing of reactants in a suitable solvent at room temperature. nih.gov The driving force for these reactions is the inherent reactivity of the chosen components, which undergo a cascade of reactions, such as imine formation and cycloaddition, to generate the final product without the need for an external catalyst. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing product yield and minimizing waste. Key variables include solvent, temperature, reactant concentration, and reaction time. In the synthesis of related furan (B31954) structures, a detailed optimization study revealed that solvent choice had a significant impact on yield. While solvents like methanol (B129727) led to decomposition, and others such as dichloromethane, toluene, and acetonitrile (B52724) gave moderate yields, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent. nih.gov

Further investigation showed that lowering the reaction temperature to 0 °C and reducing the reactant concentration to 0.1 M had a marked positive effect on the yield. nih.gov This adjustment limited the decomposition of starting materials and, combined with a short reaction time of just 10 minutes, resulted in a significantly enhanced yield of 82%. nih.gov

The following table summarizes the effects of various conditions on reaction yield as observed in a representative optimization study. nih.gov

Table 1: Optimization of Reaction Conditions

Entry Solvent Temperature (°C) Concentration (M) Time (min) Yield (%)
1 Dichloromethane 25 0.2 60 Moderate
2 Toluene 25 0.2 60 Moderate
3 Acetonitrile 25 0.2 60 Moderate
4 Dioxane 25 0.2 60 Moderate
5 Methanol 25 0.2 60 Decomposition
6 THF 25 0.2 60 61

Stereoselective and Atom-Economical Synthetic Considerations

The synthesis of α-ketoamides, such as this compound, has been an area of significant investigation due to their prevalence as structural motifs in medicinal chemistry. nih.gov Modern synthetic efforts are increasingly focused on methodologies that are not only efficient but also stereoselective and atom-economical. Stereoselectivity is crucial when a chiral center is present, as different stereoisomers can exhibit varied biological activities, while atom economy aims to maximize the incorporation of starting materials into the final product, minimizing waste.

Recent advancements have provided several sophisticated pathways to access α-ketoamides, moving beyond classical methods to greener and more precise alternatives. These include biocatalytic processes, photoredox catalysis, and catalyst-free oxidative amidations. nih.govresearchgate.net

Stereoselective Synthetic Strategies

Achieving high levels of stereochemical control is paramount in the synthesis of potentially chiral molecules. For α-ketoamides with a chiral center adjacent to the keto group, preventing epimerization during synthesis is a key challenge. nih.gov

Stereospecific Oxidation of α-Hydroxy Amide Precursors

One of the most effective methods for producing chiral α-keto amides with high fidelity is the stereospecific oxidation of a corresponding α-hydroxy amide precursor. This strategy relies on the initial synthesis of a chiral α-hydroxy amide, which can be prepared through various established asymmetric methods. The subsequent oxidation step must be mild enough to avoid racemization of the sensitive chiral center.

A notable example of this approach involves the oxidation of Cbz-dipeptidyl-α-hydroxy amides using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/hypochlorite system. Research has demonstrated that this oxidation proceeds in good yields without causing epimerization of the chiral center adjacent to the newly formed ketone. nih.gov This method's success is attributed to its mild conditions, which preserve the absolute stereochemistry. The stability of the α-keto amide product is, however, sensitive to the environment, as base-catalyzed epimerization can occur rapidly if not maintained in acidic or unbuffered conditions. nih.gov

Starting MaterialReagent SystemProductKey Outcome
Chiral N-Cyclohexyl-2-hydroxypropanamideTEMPO/HypochloriteChiral this compoundOxidation without epimerization nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Alcohol dehydrogenases (ADHs) are particularly effective for the stereocontrolled reduction of carbonyl compounds. researchgate.net In the context of α-keto amide synthesis, a dynamic kinetic resolution (DKR) process catalyzed by ADHs can be employed. Starting with a racemic mixture of an α-substituted-β-keto amide, the enzyme selectively reduces one enantiomer while the other is rapidly racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single, optically active syn-α-alkyl-β-hydroxy amide. researchgate.net While this produces the hydroxy amide, it serves as a highly stereoselective route to the precursor for the subsequent oxidation step mentioned previously.

Atom-Economical Synthetic Methodologies

Atom economy is a core principle of green chemistry, focusing on designing synthetic routes that maximize the incorporation of material from the reactants into the final product. For the synthesis of this compound, this often involves the direct coupling of pyruvic acid and cyclohexylamine.

Catalyst-Free Decarboxylative Amidation

A highly atom-economical and environmentally benign method involves the catalyst-free decarboxylative amidation of α-keto acids with amines. acs.org This reaction can proceed using molecular oxygen and light. Mechanistic studies suggest that the process is initiated by the condensation of the α-keto acid (pyruvic acid) with the amine (cyclohexylamine) to form an α-imino acid intermediate. Singlet oxygen, generated from O₂ under irradiation, is believed to be the key promoter of the subsequent oxidative decarboxylation, which ultimately leads to the formation of the amide with water as the primary byproduct. acs.org The key advantages of this protocol are the avoidance of metal catalysts and its high degree of functional group tolerance. acs.org

Visible-Light Photoredox Catalysis

Another modern approach is the use of visible-light photoredox catalysis for the oxidative decarboxylative coupling of α-keto acids and amines. nih.govresearchgate.net In this method, a photocatalyst, such as [Ru(phen)₃]Cl₂, absorbs visible light and initiates a single-electron transfer (SET) process. nih.gov This radical-based mechanism allows for the coupling under very mild reaction conditions. Mechanistic investigations indicate that the process may involve the activation of oxygen as the rate-determining step and that the decarboxylation is a rapid and irreversible process. nih.govresearchgate.net

Reactant 1Reactant 2Conditions/CatalystByproductsKey Advantage
Pyruvic AcidCyclohexylamineO₂, H₂O, LightH₂O, CO₂Catalyst-free, high atom economy acs.org
Pyruvic AcidCyclohexylamine[Ru(phen)₃]Cl₂, Visible Light, O₂CO₂Mild conditions, radical pathway nih.govresearchgate.net

These advanced methodologies highlight the shift towards more sustainable and precise chemical manufacturing, offering efficient routes to this compound that prioritize both stereochemical purity and environmental considerations.

Comprehensive Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 2 Oxopropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of N-Cyclohexyl-2-oxopropanamide is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The expected ¹H NMR chemical shifts for this compound are as follows:

Amide Proton (N-H): A broad singlet is anticipated in the downfield region, typically between δ 7.5 and 8.5 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Cyclohexyl Methine Proton (CH-N): The proton on the carbon atom of the cyclohexyl ring directly attached to the nitrogen will appear as a multiplet around δ 3.7-4.0 ppm. This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

Methyl Protons (CH₃-C=O): A sharp singlet corresponding to the three methyl protons of the propanamide moiety is expected in the region of δ 2.2-2.5 ppm. The proximity to the carbonyl group causes a downfield shift compared to a standard methyl group.

Cyclohexyl Methylene (B1212753) Protons (CH₂): The ten protons of the cyclohexyl ring will produce a complex series of multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The axial and equatorial protons will have slightly different chemical shifts and coupling patterns, leading to overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H7.5 - 8.5Broad Singlet
CH-N (Cyclohexyl)3.7 - 4.0Multiplet
CH₃-C=O2.2 - 2.5Singlet
CH₂ (Cyclohexyl)1.0 - 2.0Multiplets

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The predicted ¹³C NMR chemical shifts are assigned as follows:

Keto Carbonyl Carbon (C=O): The carbon of the keto group is expected to be the most downfield signal, appearing around δ 195-205 ppm due to the strong deshielding effect of the double-bonded oxygen.

Amide Carbonyl Carbon (N-C=O): The amide carbonyl carbon will resonate at a slightly more upfield position compared to the keto carbonyl, typically in the range of δ 160-170 ppm.

Cyclohexyl Methine Carbon (CH-N): The carbon of the cyclohexyl ring bonded to the nitrogen atom is expected to appear around δ 48-55 ppm.

Methyl Carbon (CH₃-C=O): The methyl carbon adjacent to the keto group will have a chemical shift in the range of δ 25-30 ppm.

Cyclohexyl Methylene Carbons (CH₂): The five methylene carbons of the cyclohexyl ring will produce signals in the upfield region, typically between δ 24 and 35 ppm. Due to the symmetry of the ring, some of these signals may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Keto)195 - 205
N-C=O (Amide)160 - 170
CH-N (Cyclohexyl)48 - 55
CH₃-C=O25 - 30
CH₂ (Cyclohexyl)24 - 35

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

ESI-HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the expected protonated molecule [M+H]⁺ would have a calculated monoisotopic mass of 170.1179. epa.gov The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and confirming its identity. The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the cyclohexyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The predicted FT-IR absorption bands and their corresponding vibrational modes are:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Absorption bands for the C-H stretching vibrations of the cyclohexyl and methyl groups will appear in the region of 2850-3000 cm⁻¹.

Keto C=O Stretch: A strong, sharp absorption band is predicted to be in the range of 1710-1730 cm⁻¹, which is characteristic of an α-keto carbonyl group.

Amide I Band (C=O Stretch): A very strong absorption band, known as the Amide I band, is expected between 1640 and 1680 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.

Amide II Band (N-H Bend and C-N Stretch): Another characteristic band for secondary amides, the Amide II band, is expected to appear in the region of 1520-1570 cm⁻¹. This band arises from a combination of N-H bending and C-N stretching vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretch3300 - 3400
C-H (Aliphatic)Stretch2850 - 3000
C=O (Keto)Stretch1710 - 1730
C=O (Amide I)Stretch1640 - 1680
N-H Bend, C-N Stretch (Amide II)Bend/Stretch1520 - 1570

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. nih.gov The study of derivatives of this compound through this method offers a window into the structural impact of substituent groups on the core molecule.

Research Findings on N-Cyclohexyl-2-oxo-2-phenylacetamide

A notable derivative, N-Cyclohexyl-2-oxo-2-phenylacetamide, has been synthesized and its crystal structure elucidated through single-crystal X-ray diffraction analysis. nih.gov This compound, formed by the condensation of phenylglyoxylic acid and cyclohexylamine (B46788), shares the N-cyclohexyl-α-ketoamide backbone with this compound. nih.gov The crystallographic data provides a foundational understanding of the structural characteristics of this class of compounds.

In the crystal lattice, molecules of N-Cyclohexyl-2-oxo-2-phenylacetamide are interconnected by N—H⋯O hydrogen bonds, forming a one-dimensional chain that propagates along the a-axis of the unit cell. nih.gov This hydrogen bonding plays a crucial role in the packing of the molecules in the solid state.

The crystallographic data for N-Cyclohexyl-2-oxo-2-phenylacetamide is summarized in the interactive table below:

Crystal Data and Structure Refinement for N-Cyclohexyl-2-oxo-2-phenylacetamide nih.gov

Parameter Value
Chemical Formula C₁₄H₁₇NO₂
Formula Weight 231.29
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.6942 (4)
b (Å) 10.4394 (6)
c (Å) 13.2100 (8)
V (ų) 1336.87 (12)
Z 4
Radiation type Mo Kα
μ (mm⁻¹) 0.08
Temperature (K) 153
Crystal Size (mm) 0.25 × 0.16 × 0.12
Data Collection Bruker SMART 1000 CCD diffractometer
Reflections collected 6023
Independent reflections 1234
Refinement method Refinement on F²
R-factor (%) 4.8
wR-factor (%) 10.9
Goodness-of-fit (S) 1.04

Computational Chemistry and Molecular Modeling of N Cyclohexyl 2 Oxopropanamide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For α-ketoamides like N-Cyclohexyl-2-oxopropanamide, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are fundamental to predicting the molecule's stability and sites of reactivity.

Computational studies on the α-ketoamide moiety reveal that it generally prefers a planar conformation, with the nitrogen atom in the same plane as the two carbonyl groups, which are typically in a trans conformation to each other. nih.gov The presence of a bulky substituent on the nitrogen, such as the cyclohexyl group in this compound, can influence this planarity. nih.gov The electronic nature of α-ketoamides is comparable to amides substituted with an electron-withdrawing group, which affects the bond lengths and charge distribution across the molecule. nih.gov

DFT calculations provide key quantum chemical descriptors that help in predicting reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller energy gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are potential sites for metabolic reactions or intermolecular interactions.

Table 1: Illustrative Quantum Chemical Descriptors from DFT Calculations for Amide Derivatives

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; an indicator of chemical stability and reactivity.5.3 eV
Electronegativity (χ) The power of an atom to attract electrons to itself.3.85 eV
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.2.65 eV
Electrophilicity Index (ω) A measure of the electrophilic nature of a molecule.2.79 eV

Note: The values presented in this table are illustrative and derived from studies on related amide and pyrimidine (B1678525) derivatives to demonstrate the type of data obtained from DFT calculations. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with biological targets.

For instance, studies on 2-oxoamide inhibitors targeting enzymes like group IVA cytosolic phospholipase A2 (cPLA2) have shown that the 2-oxoamide functionality is crucial for interaction with key residues in the active site, such as Ser228. nih.gov The docking of these inhibitors reveals important hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov The α-ketoamide moiety in this compound would be expected to form similar key interactions. Molecular docking studies on other compounds with a similar core structure have identified critical interactions with active site residues of enzymes like COX-2, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov

The results of docking simulations are often expressed as a docking score or binding energy, where a more negative value indicates a stronger predicted binding affinity. These simulations can guide the design of more potent and selective inhibitors.

Table 2: Example of Molecular Docking Results for 2-Oxoamide Derivatives with a Target Enzyme

CompoundTarget EnzymeBinding Energy (kcal/mol)Interacting Residues
2-oxoamide derivativecPLA2-8.5Ser228, Arg200, Gly197
PyrrophenonecPLA2-9.2Hydrophobic pocket residues
Cudraflavone ACOX-2-10.19Tyr130, Glu465, Arg44
Rofecoxib (standard)COX-2-9.4Key active site residues

Note: This table includes data from studies on 2-oxoamide and flavonoid derivatives to illustrate typical molecular docking results. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations can be used to assess the conformational stability of this compound and the stability of its potential complexes with biological targets. researchgate.net

MD simulations of ligand-receptor complexes obtained from molecular docking can validate the predicted binding mode. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. mdpi.comnih.gov A stable RMSD over the simulation time suggests a stable binding pose. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and how they are affected by ligand binding. nih.gov

For this compound, MD simulations could reveal how the cyclohexyl group influences the molecule's conformational flexibility and its interactions within a binding pocket. Studies on similar molecules have shown that MD simulations are crucial for understanding how a ligand maintains its interactions with key residues over time. nih.gov For example, the stability of hydrogen bonds formed by the 2-oxoamide group with active site residues can be monitored throughout the simulation. nih.gov

Table 3: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionTypical Observation for a Stable Complex
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A plateau in the RMSD plot after an initial increase indicates equilibration and stability.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Lower RMSF values in the binding site upon ligand binding can indicate stabilization of the region.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.A stable Rg value suggests the protein maintains its overall fold and compactness.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor.Persistent hydrogen bonds with key residues confirm their importance for binding affinity.

Note: This table describes common parameters analyzed in MD simulations and their interpretation based on general findings in molecular dynamics studies. mdpi.comnih.gov

In Silico Mechanistic Pathway Elucidation

Computational methods, particularly DFT, can be employed to elucidate the mechanisms of chemical reactions. For a compound like this compound, this could involve investigating its metabolic pathways or its mechanism of action as an inhibitor.

Chemical Reactivity and Derivatization Strategies for N Cyclohexyl 2 Oxopropanamide

Formation of Thiosemicarbazone Derivatives

Thiosemicarbazones are a well-established class of compounds known for their wide array of biological activities. researchgate.net The synthesis of thiosemicarbazone derivatives from N-Cyclohexyl-2-oxopropanamide proceeds through the reaction of its ketone carbonyl group with a thiosemicarbazide (B42300).

The formation of thiosemicarbazones from this compound involves a condensation reaction with a suitable thiosemicarbazide. nih.govresearchgate.net This reaction is typically carried out by reacting the α-ketoamide with a selected thiosemicarbazide or a substituted thiosemicarbazide in a solvent such as methanol (B129727) or ethanol (B145695). nih.govgoogle.comnih.govjuniv.edu The reaction can be catalyzed by the addition of a few drops of acid, and it can be performed under conventional heating (reflux) or using microwave irradiation to potentially shorten reaction times and improve yields. nih.govjuniv.edumdpi.com The general mechanism involves the nucleophilic attack of the primary amino group of the thiosemicarbazide onto the electrophilic keto-carbonyl carbon of this compound, followed by dehydration to form the characteristic C=N-NH-C(S)-NH- backbone of the thiosemicarbazone. researchgate.net

Table 1: General Conditions for Thiosemicarbazone Synthesis
ReactantsCatalystSolventConditionsYieldReference
Carbonyl Compound, ThiosemicarbazideGlacial Acetic AcidEthanolMicrowave Irradiation (20-40 min)High mdpi.com
Carbonyl Compound, Thiosemicarbazide-MethanolStirring at RT (24h)Good nih.gov
Aldehyde, Thiosemicarbazide-EthanolReflux (8h)68-83%
Ketone, ThiosemicarbazideSulfuric Acid (aq)EthanolStirring at RT (12h)- acs.org
Carbonyl Compound, Thiosemicarbazide--Ball-milling (1h)Quantitative researchgate.net

The derivatization of this compound is not limited to reaction with unsubstituted thiosemicarbazide. A wide range of thiosemicarbazone analogs can be synthesized by employing N4-substituted thiosemicarbazides. researchgate.net These substitutions can include alkyl, aryl, or other functional groups on the terminal nitrogen atom of the thiosemicarbazide. researchgate.netresearchgate.net

The nature of the substituents on the thiosemicarbazide can influence the electronic properties and, consequently, the reactivity and biological activity of the resulting thiosemicarbazone derivative. For instance, electron-donating or electron-withdrawing groups on an N4-aryl substituent can alter the nucleophilicity of the reacting amine and the electronic distribution within the final product. researchgate.net These modifications are a key strategy in the structure-activity relationship studies of thiosemicarbazones. researchgate.net The synthesis of various N4-substituted thiosemicarbazides, which can then be reacted with this compound, is a well-documented process, often starting from the corresponding isothiocyanates and hydrazine.

Functionalization at the α-Ketoamide Moiety

The α-ketoamide moiety is a privileged structure in medicinal chemistry, in part because of its versatile reactivity. nih.govacs.orgacs.org This functional group in this compound features two electrophilic centers (the two carbonyl carbons) and two nucleophilic sites (the nitrogen and the α-carbon, via its enolate). nih.gov This allows for a range of functionalization strategies.

The reactivity of the α-ketoamide can be modulated for various transformations. It can act as a non-reactive scaffold to control the conformation of a molecule or as a reactive "warhead" to interact with biological targets. nih.govacs.org For example, the α-keto group can reversibly react with the catalytic residues of enzymes like serine or cysteine proteases. acs.org While specific functionalization reactions for this compound are not detailed in the provided sources, the general reactivity of α-ketoamides suggests that it can undergo reactions such as nucleophilic additions at the carbonyl carbons, and electrophilic or nucleophilic reactions at the α-position after appropriate activation. The amide N-H bond can also be a site for substitution.

Cyclization Reactions and Heterocycle Synthesis Employing this compound as a Building Block

This compound and its derivatives are valuable building blocks for the synthesis of various heterocyclic compounds. researchgate.net Thiosemicarbazones, which are readily prepared from this compound, are particularly useful intermediates in heterocyclic synthesis. nih.govresearchgate.net

For example, thiosemicarbazones can undergo cyclization reactions with α-haloketones (like phenacyl bromide) to yield 1,3-thiazole derivatives. researchgate.netresearchgate.net The reaction is believed to proceed via an initial S-alkylation, followed by intramolecular cyclocondensation. researchgate.net Similarly, reaction with chloroacetic acid can lead to the formation of thiazolidin-4-ones. researchgate.net These reactions demonstrate that the thiosemicarbazone derivative of this compound can serve as a scaffold for constructing five-membered heterocyclic rings. Furthermore, other cyclization pathways for thiosemicarbazides and their derivatives can lead to a variety of heterocycles including pyrazoles, triazoles, and thiadiazines, depending on the reaction conditions and the cyclizing agent used. researchgate.net There are also reports of N-hydroxy-N-(2-oxoalkyl)amides undergoing cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, suggesting that derivatives of this compound at the amide nitrogen could also be precursors for heterocyclic systems. researchgate.net

Rational Design and Synthesis of this compound Analogs for Targeted Research

The rational design of analogs of this compound is a key strategy in medicinal chemistry to develop compounds with specific biological activities. nih.govacs.org The α-ketoamide motif is recognized as a privileged structure, and modifications to the N-cyclohexyl group, the methyl group at the α-position, or the amide nitrogen can be used to modulate the compound's properties. acs.orgnih.gov

In drug discovery, α-ketoamides have been designed as inhibitors for various enzymes, particularly proteases, where the keto-carbonyl acts as an electrophilic "warhead". acs.orgnih.gov The design process involves modifying different parts of the molecule (often referred to as P1, P2, P3, etc., side chains in protease inhibitors) to optimize interactions with the target's binding site. nih.gov For this compound, the cyclohexyl group could be considered a key structural element that could be modified to explore binding in specific protein pockets. For instance, replacing it with substituted phenyl groups or other cyclic systems could be a strategy to investigate structure-activity relationships. nih.gov The synthesis of such analogs would follow standard organic chemistry methodologies for amide bond formation and modifications of the ketone component. The goal of such rational design is often to improve potency, selectivity, and pharmacokinetic properties compared to initial lead compounds. nih.gov

Mechanistic Enzymatic Interactions and Biological Target Engagement of N Cyclohexyl 2 Oxopropanamide Derivatives in Vitro Investigations

Inhibition of Viral Proteases: SARS-CoV-2 3CLpro as a Primary Example

The main protease of SARS-CoV-2, 3CLpro, is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Derivatives of N-Cyclohexyl-2-oxopropanamide have been identified as potent inhibitors of this enzyme. These compounds typically feature an α-ketoamide warhead, which is key to their inhibitory mechanism.

The inhibitory action of these α-ketoamide derivatives against 3CLpro is characterized by a covalent interaction with the catalytic cysteine residue (Cys145) in the enzyme's active site. The electrophilic carbon of the α-ketoamide is attacked by the nucleophilic sulfur atom of the cysteine, forming a reversible covalent bond. This process typically involves the formation of a hemithioacetal. X-ray crystallography studies have confirmed this binding mode, showing the inhibitor covalently linked to Cys145. This covalent modification of the active site effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication.

Compound/DerivativeModificationIC50 (µM)Key SAR Finding
α-ketoamide 13b N-terminal 3,5-dichloropyridine0.053Optimal fit in the S2 subsite of 3CLpro.
α-ketoamide derivative Cyclopropyl at P1'Not specifiedEnhanced inhibitory activity due to favorable interaction with S1' subsite.

α-Glucosidase Inhibition by this compound Derivatives

Derivatives of this compound have also demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. A series of N-(substituted-phenyl)-2-(2/4-methyl-phenoxy) propanamides were synthesized and evaluated for their α-glucosidase inhibitory potential. Many of these compounds exhibited potent inhibition, with some showing activity comparable to or even exceeding that of the standard drug, acarbose. The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring are crucial for the inhibitory activity. For example, compounds with electron-withdrawing groups at the meta or para positions of the phenyl ring showed enhanced potency.

CompoundSubstitution on Phenyl RingIC50 (µM)
3 2,4-dichloro1.89 ± 0.05
5 2-chloro-4-nitro2.11 ± 0.08
10 3-bromo2.51 ± 0.06
Acarbose (Standard) -38.25 ± 0.12

Investigation of Phosphodiesterase III A (PDE3A) Modulation via Intermediate Derivatives

Research into compounds structurally related to this compound has explored their potential as modulators of phosphodiesterase III A (PDE3A). While direct studies on this compound itself are limited in this context, the broader class of propanamide derivatives has been investigated. For instance, a series of 2-oxo-1,4-dihydropyrimidine-5-carboxamide derivatives, which can be synthesized from intermediates related to propanamides, have been evaluated for their cardiotonic and PDE3 inhibitory activities. These studies provide a basis for exploring how modifications to the N-cyclohexyl and propanamide core could lead to potent and selective PDE3A inhibitors.

Cyclooxygenase (COX) Inhibitory Profiling of Related N-Substituted Propanamide Derivatives

The anti-inflammatory potential of N-substituted propanamide derivatives has been investigated through their inhibitory effects on cyclooxygenase (COX) enzymes, COX-1 and COX-2. A series of 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)propanamide derivatives were synthesized and evaluated for their COX inhibitory and anti-inflammatory activities. Several of these compounds demonstrated significant COX inhibition, with some showing selectivity towards COX-2. This suggests that the N-substituted propanamide scaffold can be a valuable template for the development of novel anti-inflammatory agents.

CompoundRCOX-1 Inhibition (%)COX-2 Inhibition (%)
6a H4650
6b CH34852
6c C2H55055
6d C3H75358

Topoisomerase IIα Inhibition Potential through Bis-thiosemicarbazone Derivatives

Bis-thiosemicarbazone derivatives incorporating a propanamide linkage have been explored for their potential as anticancer agents through the inhibition of topoisomerase IIα. While not directly this compound, these related structures demonstrate the versatility of the propanamide core in designing enzyme inhibitors. These compounds are designed to chelate metal ions and interact with the DNA-topoisomerase complex, leading to the stabilization of the cleavage complex and ultimately cell death. The propanamide linker in these molecules plays a crucial role in positioning the two thiosemicarbazone moieties for optimal interaction with the enzyme and DNA.

Antimicrobial Activity Studies of Related β-Keto Amides

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into the broader class of β-keto amides has revealed significant antimicrobial potential. These compounds have been investigated for their activity against a range of bacterial and fungal pathogens.

In one study, a series of chiral β-keto amides were synthesized and evaluated for their antimicrobial effects. researchgate.net Notably, 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide demonstrated the ability to suppress the growth of Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 125 µg/mL. researchgate.net Similarly, 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide was effective against Escherichia coli and Candida albicans at the same concentration. researchgate.net

The structural framework of β-keto amides is considered a valuable scaffold in the development of new antimicrobial agents. This is partly due to their role as versatile intermediates in the synthesis of various heterocyclic compounds with established biological activities. researchgate.net Furthermore, the incorporation of a β-keto amide moiety into lipopeptide structures has yielded analogues with potent activity against Gram-negative bacteria. nih.gov

The design of β-keto esters, which are structurally analogous to β-keto amides, has also been explored as a strategy for developing novel antibacterial compounds. These designs are often based on the structure of bacterial quorum sensing autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone. nih.govmdpi.com In vitro screening of these β-keto ester analogues has demonstrated their potential to inhibit the growth of both human and phytopathogenic bacteria, with some compounds showing promising MIC and minimum bactericidal concentration (MBC) values. mdpi.com For example, certain β-keto esters exhibited MIC values ranging from 0.08 mg/mL to 0.63 mg/mL against selected microorganisms. mdpi.com

Fatty amides, another related class of compounds, have also been assessed for their antimicrobial properties. For instance, N-cyclohexyloctamide was found to be effective against Staphylococcus aureus and Aspergillus carbonarius, and showed notable activity against Candida albicans. semanticscholar.org

Antimicrobial Activity of Selected β-Keto Amide Derivatives
CompoundMicroorganismActivity (MIC, µg/mL)Reference
3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamideBacillus subtilis125 researchgate.net
3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamideStaphylococcus aureus125 researchgate.net
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideEscherichia coli125 researchgate.net
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideCandida albicans125 researchgate.net

Antioxidant Properties of this compound Thiosemicarbazone Metal Complexes

The antioxidant potential of thiosemicarbazone derivatives of keto amides, including those structurally related to this compound, has been a subject of scientific inquiry. Thiosemicarbazones are known for their ability to form stable coordination complexes with metal ions, a property that can enhance their biological activity. researchgate.net

A study on a thiosemicarbazone derived from a pyruvic acid amide, 2-[1-oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide (HL), and its metal complexes revealed interesting antioxidant profiles. researchgate.net The uncoordinated thiosemicarbazone, HL, demonstrated higher antioxidant activity against the ABTS+• cation radical compared to most of its corresponding metal complexes. researchgate.net However, a nickel complex, Ni(HL)22, was found to be the most active among the tested compounds, with an activity level comparable to the antioxidant standard, trolox. researchgate.net

The antioxidant activity of thiosemicarbazones is often attributed to their molecular structure, which can be modulated by the introduction of different substituents. nih.gov For instance, certain substituted benzaldehyde (B42025) N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazones have shown significant antioxidant activity in DPPH assays. nih.gov Furthermore, some of these compounds were found to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px). nih.gov

The formation of metal complexes with thiosemicarbazones can influence their antioxidant capacity. In some cases, the free ligand exhibits more potent antioxidant activity than its metal complexes. This has been observed with certain thiosemicarbazones where the non-coordinated -NH2 and -OH groups are believed to contribute to their antioxidant action. semanticscholar.org The complexation with a metal ion can sometimes lead to a decrease in this activity. semanticscholar.org

The structural diversity of thiosemicarbazone complexes, which can be influenced by the choice of metal ion and other ligands, plays a crucial role in their resulting biological properties, including their antioxidant potential. researchgate.net

Antioxidant Activity of a Pyruvic Acid Amide Thiosemicarbazone and its Metal Complexes
CompoundAntioxidant Activity InsightReference
2-[1-oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide (HL)Showed higher antioxidant activity against ABTS+• cation radicals compared to most of its metal complexes. researchgate.net
Ni(HL)22Demonstrated the highest activity among the tested complexes, comparable to trolox. researchgate.net

Coordination Chemistry of N Cyclohexyl 2 Oxopropanamide Thiosemicarbazone Derivatives

Synthesis and Characterization of Metal Complexes with 3d Transition Metals

The synthesis of metal complexes with N-cyclohexylthiosemicarbazone derivatives typically involves the reaction of the thiosemicarbazone ligand with a corresponding metal salt in a suitable solvent. A general synthetic route involves dissolving the thiosemicarbazone ligand and the metal salt, such as copper acetate (B1210297) or zinc acetate, in a solvent like methanol (B129727) or ethanol (B145695). The mixture is then refluxed for several hours to facilitate the formation of the complex. Upon cooling, the resulting solid complex can be isolated by filtration, washed, and dried.

For instance, the synthesis of copper(II) and zinc(II) complexes with a related ligand, 3-ethoxysalicylaldehye-N4-cyclohexylthiosemicarbazone (H₂esct), has been reported. researchgate.net These complexes are formed by reacting the thiosemicarbazone with copper acetate or zinc acetate, sometimes in the presence of heterocyclic bases as coligands. researchgate.net The resulting complexes are often colored, air-stable solids.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed include elemental analysis (C, H, N, S), which helps in confirming the stoichiometric formula of the complex. Molar conductivity measurements are used to determine the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net Magnetic susceptibility measurements at room temperature provide insights into the geometry of the complex and the oxidation state of the central metal ion. sphinxsai.com

Table 1: Examples of Synthesized 3d Transition Metal Complexes with an N-Cyclohexylthiosemicarbazone Derivative

ComplexFormulaMetal IonColor
[Cu(esct)(4-pico)]C₂₅H₃₀CuN₄O₂SCu(II)-
[Zn(esct)(5,5′-dmbipy)]·H₂OC₂₈H₃₂N₄O₃SZnZn(II)-
[Cu(esct)(5,5′-dmbipy)]C₂₈H₃₁CuN₄O₂SCu(II)-
Data derived from a study on 3-ethoxysalicylaldehye-N4-cyclohexylthiosemicarbazone (H₂esct). researchgate.net

Ligand Properties and Chelation Modes

Thiosemicarbazones are versatile ligands capable of coordinating to metal ions in several ways. The thiosemicarbazone moiety can exist in thione and thiol tautomeric forms. sphinxsai.com In the thione form, the ligand is neutral, while in the deprotonated thiol form, it acts as an anionic ligand. The coordination of N-cyclohexylthiosemicarbazone derivatives to a metal center typically occurs through the sulfur atom of the thiocarbonyl group and the azomethine nitrogen atom. sphinxsai.comnih.gov This forms a stable five-membered chelate ring.

In many instances, the thiosemicarbazone ligand acts as a bidentate donor. orientjchem.org However, depending on the substituents on the aldehydic or ketonic precursor, additional donor atoms may be available for coordination, leading to tridentate chelation. For example, in the case of 3-ethoxysalicylaldehye-N4-cyclohexylthiosemicarbazone, the ligand behaves as a doubly deprotonated tridentate ligand, coordinating through the phenolate (B1203915) oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. researchgate.net This mode of chelation results in the formation of two chelate rings, one five-membered and one six-membered, enhancing the stability of the complex.

The presence of the bulky cyclohexyl group on the terminal nitrogen atom can influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.

Table 2: Common Chelation Modes of Thiosemicarbazone Ligands

Chelation ModeDonor AtomsResulting Chelate Ring(s)
MonodentateSulfur-
BidentateAzomethine Nitrogen, Thione/Thiolate SulfurOne 5-membered ring
TridentateVaries (e.g., Phenolic Oxygen, Azomethine Nitrogen, Thiolate Sulfur)Two fused rings (e.g., 5- and 6-membered)

Spectroscopic Analysis of Coordination Compounds (FT-IR, NMR)

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for elucidating the coordination mode of thiosemicarbazone ligands to metal ions.

FT-IR Spectroscopy: A comparison of the FT-IR spectrum of the free ligand with that of its metal complex provides direct evidence of coordination. Key vibrational bands to monitor include:

ν(N-H): The stretching vibration of the N-H group, typically observed in the region of 3100-3400 cm⁻¹, may disappear or shift upon complexation if the ligand coordinates in its deprotonated thiol form.

ν(C=N): The band corresponding to the azomethine C=N stretch, usually found around 1600-1630 cm⁻¹, often shifts to a lower frequency upon coordination. sphinxsai.com This shift is indicative of the involvement of the azomethine nitrogen in bonding with the metal ion. sphinxsai.com

ν(C=S): The thione C=S stretching vibration, which appears in the region of 800-850 cm⁻¹, is a key diagnostic band. A shift to a lower frequency in the complex spectrum suggests the coordination of the sulfur atom to the metal center. sphinxsai.com The appearance of a new band corresponding to a C-S single bond would confirm coordination in the thiol form.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligands and their diamagnetic metal complexes, such as those of Zn(II).

¹H NMR: The proton signals in the NMR spectrum of the ligand will experience shifts upon complexation. The signal for the N-H proton, which is typically observed at a downfield chemical shift, may disappear in the spectrum of the complex, indicating deprotonation and coordination. sphinxsai.com The chemical shift of the azomethine proton (-CH=N) is also sensitive to coordination and usually shifts upon complex formation.

¹³C NMR: The carbon signals of the C=N and C=S groups in the ¹³C NMR spectrum are particularly informative. A downfield or upfield shift of these signals in the complex compared to the free ligand provides strong evidence for the participation of the azomethine nitrogen and the thiocarbonyl sulfur in coordination.

Table 3: Spectroscopic Data for a Representative N-Cyclohexylthiosemicarbazone Ligand and its Complexes

Compound/ComplexKey FT-IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)
Free Ligand (e.g., H₂esct) ν(N-H) ~3300, ν(C=N) ~1615, ν(C=S) ~840δ(N-H) ~11.5, δ(CH=N) ~8.5
Metal Complex (e.g., [Zn(esct)(5,5′-dmbipy)]·H₂O) Absence of ν(N-H), ν(C=N) shifted, ν(C=S) shiftedAbsence of δ(N-H), δ(CH=N) shifted
Data is generalized based on typical values for thiosemicarbazone complexes. researchgate.netsphinxsai.com

Advanced Research Perspectives and Future Directions in N Cyclohexyl 2 Oxopropanamide Chemistry

Development of Novel and Green Synthetic Methodologies

The development of novel and environmentally friendly ("green") synthetic methods is a cornerstone of modern chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Typical approaches include catalysis (using metal, organo-, or biocatalysts), the use of alternative solvents (such as water or ionic liquids), and flow chemistry.

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Advanced spectroscopic techniques are crucial for understanding reaction mechanisms and kinetics in real-time. Methods like in situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy allow chemists to monitor the concentrations of reactants, intermediates, and products as a reaction progresses. This provides invaluable data for optimizing reaction conditions and improving yields.

There are no specific studies in the available scientific literature that apply these advanced in situ monitoring techniques to the synthesis or reactions of N-Cyclohexyl-2-oxopropanamide. Such research would be beneficial for understanding its formation and reactivity in greater detail.

Refinement of Computational Models for Enhanced Predictive Accuracy in Drug Design

Computational chemistry and molecular modeling have become indispensable tools in drug discovery. These methods, including quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models, are used to predict the biological activity, binding affinity, and pharmacokinetic properties of molecules before they are synthesized. This significantly accelerates the drug design process.

While computational tools are widely used in medicinal chemistry, there is no specific research available that details the application and refinement of such models for this compound in the context of drug design. Future computational studies could explore its potential interactions with various biological targets.

Exploration of New Enzymatic Targets and Biological Pathways

Identifying the biological targets of a compound is a critical step in understanding its potential therapeutic effects. This often involves screening the compound against a panel of enzymes or cell-based assays to identify interactions. High-throughput screening (HTS) and chemical proteomics are common approaches.

There is a lack of published research on the specific enzymatic targets or biological pathways affected by this compound. Initial exploratory studies would be required to determine if this compound possesses any significant biological activity that would warrant further investigation into its mechanism of action.

Design and Synthesis of Functional Materials Incorporating this compound Scaffolds

Functional materials are designed to have specific, useful properties. Incorporating organic molecules like this compound into polymers or other materials can impart desired characteristics, such as specific binding capabilities, responsiveness to stimuli, or enhanced mechanical properties.

The scientific literature does not currently contain examples of functional materials that have been designed or synthesized using this compound as a building block or scaffold. This remains an open area for future materials science research, should the compound be found to possess properties of interest.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.